![molecular formula C19H12ClFN2O2S2 B380080 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide CAS No. 371132-61-5](/img/structure/B380080.png)

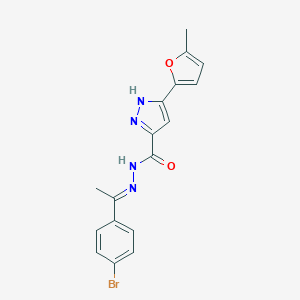

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide” is a complex organic compound . The compound is synthesized by reacting two precursors under Hantzsch thiazole synthesis conditions .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . The reaction is carried out by refluxing a mixture of these two compounds in ethanol solvent in the absence of a catalyst .

Molecular Structure Analysis

The molecular structure of this compound includes a 3-chloro-4-fluorophenyl moiety, a 1,3-thiazol-2-yl moiety, and a 6-methoxy-1-benzothiophene-2-carboxamide moiety . The presence of chlorine and fluorine in the molecule has been confirmed by isotopic peak analysis .

Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of gefitinib, a drug used in the treatment of certain types of cancer . It has also been used in the synthesis of new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its boiling point is approximately 487.3°C at 760 mmHg . The presence of chlorine in the molecule has been confirmed by isotopic peak analysis .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have synthesized derivatives of benzothiophene carboxamides, investigating their potential as antimicrobial agents. For instance, new series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and evaluated for their anti-microbial activity, showcasing the versatility of benzothiophene derivatives in developing antimicrobial compounds (Spoorthy et al., 2021). Additionally, compounds synthesized from 3-chloro-1-benzothiophene-2-carbonyl chloride have been explored for their antibacterial and antifungal activity, demonstrating the significance of structural modifications in enhancing antimicrobial efficacy (Naganagowda & Petsom, 2011).

Anti-inflammatory Activity

Research has also delved into the anti-inflammatory potential of benzothiophene carboxamide derivatives. For example, a study synthesized novel thiophenes showing significant in-vitro anti-inflammatory activity, highlighting the chloro functional group's importance in the anti-inflammatory action (Deka et al., 2012).

Fluorescence and Sensing Applications

Benzothiophene derivatives have been explored for their fluorescence properties and potential sensing applications. A study on benzothiazole-based aggregation-induced emission luminogens (AIEgens) showed that these compounds could serve as highly sensitive probes for physiological pH sensing, indicating the broad applicability of benzothiophene derivatives in fluorescent probes and sensors (Li et al., 2018).

Mecanismo De Acción

While the exact mechanism of action of this compound is not specified in the available literature, compounds with similar structures have been found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN2O2S2/c1-25-12-6-7-13-15(8-12)27-17(16(13)20)18(24)23-19-22-14(9-26-19)10-2-4-11(21)5-3-10/h2-9H,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUIWCYVFKTFKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380002.png)

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B380003.png)

![N'-(3-bromobenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380005.png)

![N'-[3-(benzyloxy)benzylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380006.png)

![N'-[1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380007.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B380012.png)

![(2-{(Z)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B380013.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B380019.png)

![2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B380027.png)

![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380029.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B380030.png)

![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B380032.png)